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Compound of Interest

Compound Name: 3,4-Dimethoxybenzophenone

Cat. No.: B177204 Get Quote

An In-Depth Technical Guide to (3,4-dimethoxyphenyl)(phenyl)methanone: Synthesis,

Applications, and Core Principles for Researchers

Introduction: The Benzophenone Scaffold in Modern
Chemistry
The benzophenone moiety represents a ubiquitous and highly valued structural framework in

medicinal and materials chemistry.[1][2] These diaryl ketones are not merely synthetic

curiosities; they are found in numerous natural products exhibiting a wide array of biological

activities and serve as pivotal building blocks for marketed pharmaceuticals and advanced

materials.[3][4] (3,4-Dimethoxyphenyl)(phenyl)methanone, the subject of this guide, is a prime

example of this scaffold. Its specific substitution pattern—a veratrole (1,2-dimethoxybenzene)

group attached to the carbonyl—provides a unique electronic and steric profile that makes it a

versatile intermediate for further chemical elaboration.

This guide moves beyond a simple recitation of facts. As a senior application scientist, the

objective here is to provide a comprehensive understanding of this molecule, grounded in the

principles of synthetic strategy, mechanistic insight, and practical application. We will explore

not just how to make and use this compound, but why specific methodologies are chosen and

how its properties can be leveraged in research and development, particularly within the

pharmaceutical landscape.
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Part 1: Core Identification and Physicochemical
Properties
Precise identification is the bedrock of chemical research. The compound is systematically

named according to IUPAC nomenclature, but is also known by several common synonyms

and identifiers across commercial and academic databases.

IUPAC Name: (3,4-dimethoxyphenyl)(phenyl)methanone[5][6][7]

Common Synonyms:

3,4-Dimethoxybenzophenone[5][6][8]

4-Benzoylcatechol dimethyl ether[8]

(3,4-Dimethoxyphenyl)phenyl-methanone[9]

Methanone, (3,4-dimethoxyphenyl)phenyl-[6]

Key Identifiers:

CAS Number: 4038-14-6[5][9]

Molecular Formula: C₁₅H₁₄O₃[5][9]

InChIKey: WCNOATOQNSHEFK-UHFFFAOYSA-N[6]

The compound's physical properties dictate its handling, storage, and application in various

solvent systems. Below is a summary of its key physicochemical data.
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Property Value Source(s)

Molecular Weight 242.27 g/mol [9]

Appearance White to off-white powder/solid [4]

Melting Point 52-57 °C [4]

Purity (Typical) ≥98% [9][10]

Solubility
Soluble in organic solvents like

ethanol, dichloromethane
[4][8]

Storage

Store at room temperature

(10°C - 25°C) in a dry, well-

ventilated place

[9]

Part 2: Synthesis and Mechanistic Considerations
The most common and industrially scalable method for preparing benzophenone derivatives is

the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction is a cornerstone

of organic synthesis, allowing for the formation of a carbon-carbon bond between an aromatic

ring and an acyl group.

The Causality Behind the Friedel-Crafts Acylation
The reaction involves the acylation of an electron-rich aromatic ring, in this case, veratrole (1,2-

dimethoxybenzene), with an acylating agent, typically benzoyl chloride. The causality is rooted

in electronics:

Activation of the Electrophile: A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, or ferric

chloride, FeCl₃) is required.[11][12] It coordinates to the carbonyl oxygen of the benzoyl

chloride, which strongly polarizes the carbon-chlorine bond, leading to the formation of a

highly reactive acylium ion (C₆H₅CO⁺). This ion is a potent electrophile.

Nucleophilic Attack: The veratrole ring is highly activated towards electrophilic attack due to

the electron-donating effects of its two methoxy groups. These groups, particularly via

resonance, increase the electron density of the aromatic ring, making it a strong nucleophile.
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The attack occurs preferentially at the position para to one of the methoxy groups for steric

and electronic reasons.

Re-aromatization: The subsequent loss of a proton from the intermediate sigma complex

restores the aromaticity of the ring, yielding the final (3,4-dimethoxyphenyl)

(phenyl)methanone product.

Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system. The success of each step can be monitored by

techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity

are confirmed by the analytical methods described in Part 4.

Materials:

Veratrole (1,2-dimethoxybenzene)

Benzoyl chloride

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)[12]

Dichloromethane (DCM) or 1,1,2,2-tetrachloroethane (TCE) (anhydrous)[11][12]

Hydrochloric acid (HCl), 1M solution

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1

equivalents) to anhydrous dichloromethane. Cool the slurry to 0°C using an ice bath.
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Addition of Reactants: Dissolve veratrole (1.0 equivalent) and benzoyl chloride (1.05

equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise

to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's

progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

Workup - Quenching: Once the reaction is complete, carefully and slowly pour the mixture

over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and

quenches the reaction.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with

dichloromethane. Combine the organic layers.

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated

NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl

acetate/heptane mixture) or by flash column chromatography on silica gel to yield the pure

(3,4-dimethoxyphenyl)(phenyl)methanone as a white to off-white solid.[12]

Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
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Caption: Workflow for the Friedel-Crafts acylation synthesis of the target compound.
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Part 3: Applications in Research and Drug
Development
While possessing inherent utility as a UV absorber, the primary value of (3,4-dimethoxyphenyl)

(phenyl)methanone for researchers lies in its role as a versatile chemical intermediate.[4]

Photostabilizer and UV Filter
The conjugated diaryl ketone structure is an excellent chromophore, enabling it to absorb UVA

and UVB radiation. This property is exploited in materials science, where it can be incorporated

into polymers and coatings to prevent photodegradation.[4] In cosmetics, related

benzophenone structures are used in sunscreen formulations.[4]

The Benzophenone Core: A Privileged Scaffold in
Medicinal Chemistry
In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to

multiple biological targets. The benzophenone core is a classic example of such a scaffold.[1]

[2] Its rigid, yet conformationally aware, structure allows it to present appended functional

groups in a well-defined three-dimensional space, facilitating interactions with enzyme active

sites and protein receptors.

(3,4-Dimethoxyphenyl)(phenyl)methanone serves as an ideal starting point for chemical library

synthesis. The two phenyl rings can be functionalized independently to explore structure-

activity relationships (SAR). For instance:

Derivatives as Histamine H₃-Receptor Antagonists: Studies have shown that benzophenone

derivatives can be potent antagonists for the histamine H₃ receptor, a target for neurological

and inflammatory disorders.[13]

Anticancer Agent Development: Many natural and synthetic benzophenones exhibit

significant anticancer activity.[1][3] The 3,4-dimethoxy substitution pattern, in particular, is a

feature found in analogues of combretastatin, a potent natural product that inhibits tubulin

polymerization, a key process in cell division.[14]

Visualization: Scaffold-Based Drug Discovery
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This diagram illustrates how a core scaffold like (3,4-dimethoxyphenyl)(phenyl)methanone is

used to generate a library of diverse compounds for biological screening.
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Caption: From core scaffold to lead compound in drug discovery.

Part 4: Analytical Characterization and Validation
Confirming the identity and purity of a synthesized compound is non-negotiable. The following

data provides a benchmark for researchers to validate their results against.
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Technique Expected Characteristics Source(s)

¹H NMR

Signals corresponding to

aromatic protons and two

distinct methoxy group

singlets.

[15]

¹³C NMR

A peak for the carbonyl carbon

(~195 ppm), signals for

aromatic carbons, and two

methoxy carbons.

[6]

IR Spectroscopy

A strong absorption band for

the C=O (ketone) stretch

(~1650 cm⁻¹), and bands for

C-O-C stretches and aromatic

C-H bonds.

[6]

Mass Spec. (MS)

A molecular ion peak [M]⁺

corresponding to the molecular

weight (242.27). Common

fragments include those from

the loss of phenyl (m/z 77) and

dimethoxyphenyl groups (m/z

165).

[6]

Part 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Profile:

Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Harmful: May be harmful if swallowed (H302).

Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses with side shields, nitrile gloves, and a lab coat.[16][17]

Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid

inhalation of dust or vapors.[18]

Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the

affected area immediately and thoroughly with water.[16]

Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[16]

Storage and Disposal:

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from

strong oxidizing agents.[16]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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